Kinetic Orthogonality: Methylthio vs. Chloro Leaving-Group Reactivity Toward Methoxide Ion
The methylthio group in 2-chloro-3-(methylthio)pyridine resists nucleophilic displacement far more strongly than the chlorine atom, establishing a clear kinetic hierarchy for orthogonal derivatization. Class-level kinetic data from Barlin and Brown [1] show that methylthio-substituted six-membered nitrogen heterocycles are 1.2 × 10² to 3.4 × 10³ times less reactive toward sodium methoxide at 30 °C than their chloro-substituted counterparts. In practice, this means the chlorine at the 2-position undergoes SNAr while the 3-methylthio group remains intact, enabling sequential functionalization strategies not available with 2,3-dichloropyridine, where both halogens compete for nucleophilic attack [2].
| Evidence Dimension | Relative reactivity toward methoxide ion nucleophilic displacement at 30 °C |
|---|---|
| Target Compound Data | Methylthio group reactivity relative to chloro: 1.2 × 10² to 3.4 × 10³ times lower (class-level) |
| Comparator Or Baseline | Chloro-substituted heterocycles (baseline reactivity = 1) |
| Quantified Difference | Methylthio is 120–3,400× less reactive than chloro |
| Conditions | Sodium methoxide, 30 °C; bimolecular nucleophilic displacement; six-membered nitrogen heterocycles |
Why This Matters
This reactivity gap ensures that in 2-chloro-3-(methylthio)pyridine, the chlorine can be substituted with nucleophiles or cross-coupling partners without concomitant displacement of the methylthio group, a selectivity impossible with 2,3-dichloropyridine.
- [1] Barlin, G. B.; Brown, W. V. Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. J. Chem. Soc. B 1968, 1435–1445. View Source
- [2] Koley, M.; Wimmer, L.; Schnürch, M.; Mihovilovic, M. D. Regioselective Syntheses of 2,3‑Substituted Pyridines by Orthogonal Cross‑Coupling Strategies. Eur. J. Org. Chem. 2011, 2011 (10), 1972–1979. View Source
